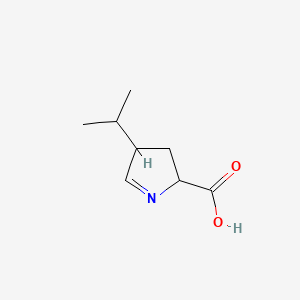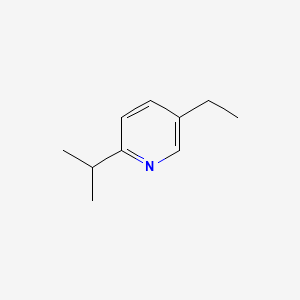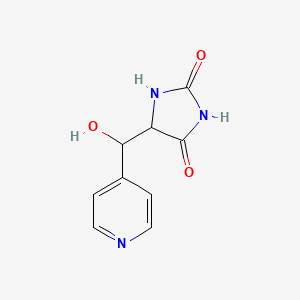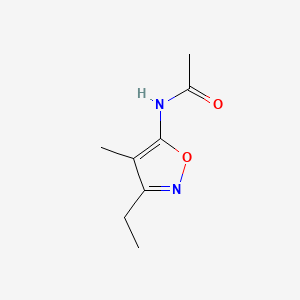
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, also known as PDP, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields. PDP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.
Biochemical and Physiological Effects:
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to inhibit the activity of various protein kinases that are overexpressed in cancer cells, thereby inhibiting their growth and proliferation. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has also been found to induce apoptosis in cancer cells, thereby promoting their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of various protein kinases. However, 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid also has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, including its use as a building block in the synthesis of new pyrrole derivatives with potential applications in various fields. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can also be used as a starting material for the synthesis of pyrrole-based inhibitors of other enzymes, which can have potential applications in various diseases. Additionally, further research can be done to optimize the synthesis method of 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a pyrrole derivative that has been synthesized using various methods and has several scientific research applications. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid inhibits the activity of protein kinases and has various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its limited solubility in aqueous solutions. Future research can be done to optimize the synthesis method of 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid and explore its potential applications in various fields.
Métodos De Síntesis
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can be synthesized using various methods, including the reaction of 2,3-dihydrofuran with diethylmalonate in the presence of sodium ethoxide, followed by the reaction with propylene oxide and subsequent hydrolysis. Another method involves the reaction of 2,3-dihydrofuran with diethylmalonate, followed by the reaction with isopropylamine and subsequent hydrolysis. Both methods yield 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid with high purity and yield.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been found to have various scientific research applications, including its use as a building block in the synthesis of various pyrrole derivatives. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been used in the synthesis of pyrrole-based fluorescent dyes, which have potential applications in bioimaging and sensing. 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has also been used in the synthesis of pyrrole-based inhibitors of protein kinases, which have potential applications in cancer therapy.
Propiedades
IUPAC Name |
4-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h4-7H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDLIXWTXMCKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(N=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723588 |
Source


|
| Record name | 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
CAS RN |
100911-26-0 |
Source


|
| Record name | 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80723588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)



![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561046.png)



![Uridine diphosphate glucose, [glucose-6-3H]](/img/structure/B561051.png)


